3-Methylpentane-1-thiol

Description

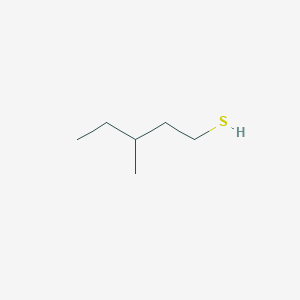

3-Methylpentane-1-thiol (CAS No. 1633-88-1) is a branched aliphatic thiol with the molecular formula C₆H₁₄S and an average molecular mass of 118.238 g/mol . Its structure features a six-carbon chain with a methyl group at the third carbon and a terminal thiol (-SH) group. This compound is identified by ChemSpider ID 478611 and is commonly used in organic synthesis and industrial applications due to its reactivity as a sulfur-containing compound. Key identifiers include:

- IUPAC Name: 3-Methyl-1-pentanethiol

- Monoisotopic Mass: 118.081621 g/mol

- Storage: Requires precautions to avoid static electricity and should be stored in cool, ventilated areas away from heat sources, similar to other volatile organosulfur compounds .

Properties

CAS No. |

1633-88-1 |

|---|---|

Molecular Formula |

C6H14S |

Molecular Weight |

118.24 g/mol |

IUPAC Name |

3-methylpentane-1-thiol |

InChI |

InChI=1S/C6H14S/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

WUACDJJGMSFOGF-UHFFFAOYSA-N |

SMILES |

CCC(C)CCS |

Canonical SMILES |

CCC(C)CCS |

Synonyms |

3-Methyl-1-pentanethiol |

Origin of Product |

United States |

Preparation Methods

Thiourea-Mediated Alkylation

The thiourea route is a classical two-step method for synthesizing primary thiols, leveraging nucleophilic substitution followed by alkaline hydrolysis. For 3-methylpentane-1-thiol, this involves reacting 1-bromo-3-methylpentane with thiourea under reflux conditions to form an isothiouronium bromide intermediate. Subsequent hydrolysis with sodium hydroxide liberates the free thiol.

Reaction Mechanism:

-

S-Alkylation:

The reaction proceeds via an Sₙ2 mechanism, favored by the primary nature of the alkyl halide .

-

Hydrolysis:

Yields typically reach 70–75% after extraction and distillation .

Optimization Notes:

-

Solvent Choice: Ethanol or aqueous ethanol (50%) enhances intermediate solubility .

-

Temperature: Prolonged reflux (>8 hours) minimizes disulfide byproducts .

Thioacetate Hydrolysis

Thioacetates serve as protected thiol precursors, enabling milder reaction conditions. This method involves potassium thioacetate reacting with 1-bromo-3-methylpentane, followed by acidic or basic hydrolysis.

Synthetic Pathway:

-

Thioester Formation:

Dimethylformamide (DMF) accelerates nucleophilic displacement, achieving 80–85% conversion .

-

Hydrolysis:

Hydrolysis under basic conditions (pH 12) prevents oxidative coupling .

Advantages:

-

Avoids foul odors associated with free thiols during synthesis.

-

Compatible with acid-sensitive substrates.

Grignard Reagent with Elemental Sulfur

Grignard reagents offer a versatile route to thiols via reaction with sulfur. For this compound, 1-chloro-3-methylpentane is converted to its Grignard counterpart, which subsequently reacts with sulfur.

Procedure:

-

Grignard Formation:

-

Sulfur Quenching:

Yields are moderate (65–70%) due to competing sulfide formation .

Key Consideration:

-

Strict anhydrous conditions are critical to prevent protonolysis of the Grignard reagent.

Bunte Salt Hydrolysis

Bunte salts (alkyl thiosulfates) provide a low-odor alternative for thiol synthesis. This method employs sodium thiosulfate and 1-bromo-3-methylpentane, followed by acidic hydrolysis.

Reaction Steps:

-

Thiosulfate Alkylation:

-

Hydrolysis:

The method achieves 60–68% yield, with sulfur byproducts requiring filtration .

Catalytic Synthesis with Hydrogen Sulfide

Industrial-scale production often utilizes H₂S gas due to cost efficiency. Here, 3-methyl-1-pentanol reacts with H₂S under acidic catalysis.

Process:

\text{3-Methyl-1-pentanol} + \text{H}2\text{S} \xrightarrow{\text{H}3\text{PO}4, 120°C}} \text{this compound} + \text{H}2\text{O}

Conditions:

-

Pressure: 5–10 atm to maintain H₂S solubility.

Reduction of Disulfides

Disulfides derived from this compound can be reduced back to the monomeric thiol using zinc and hydrochloric acid.

Reduction Protocol:

Efficiency:

-

Requires prior synthesis of the disulfide, often via oxidative coupling of the thiol.

Comparative Analysis of Methods

| Method | Starting Material | Yield | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Thiourea Alkylation | 1-Bromo-3-methylpentane | 70–75% | 10–12 hours | High purity, minimal byproducts |

| Thioacetate Hydrolysis | 1-Bromo-3-methylpentane | 80–85% | 6–8 hours | Odor control, scalable |

| Grignard + Sulfur | 1-Chloro-3-methylpentane | 65–70% | 15–18 hours | Versatile for complex substrates |

| Bunte Salt Hydrolysis | 1-Bromo-3-methylpentane | 60–68% | 12–14 hours | Low toxicity reagents |

| H₂S Catalysis | 3-Methyl-1-pentanol | ~70% | 5–7 hours | Industrial scalability |

| Disulfide Reduction | Bis(3-methylpentyl) disulfide | >95% | 3–5 hours | High efficiency |

Chemical Reactions Analysis

Types of Reactions: 3-Methylpentane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: When exposed to oxidizing agents such as hydrogen peroxide or potassium permanganate, this compound can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride to convert the thiol group to a corresponding alkane.

Substitution: In substitution reactions, the thiol group can be replaced by other functional groups using reagents such as alkyl halides.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids

Reduction: Alkanes

Substitution: Various substituted thiols

Scientific Research Applications

Food and Flavoring Industry

Flavoring Agent:

3-Methylpentane-1-thiol is primarily used as a flavoring agent. It imparts a characteristic aroma reminiscent of certain fruits, making it valuable in the food industry. Its application extends to flavor enhancement in products such as beverages, candies, and baked goods .

Environmental Applications

Odorant for Natural Gas:

Due to its strong odor, this compound is used as an odorant in natural gas detection. Natural gas is odorless, and adding this thiol allows for the easy detection of leaks, enhancing safety measures in residential and industrial settings .

Bioremediation:

Research indicates that thiols like this compound can play a role in bioremediation processes. They can assist in the detoxification of heavy metals from contaminated sites by forming stable complexes with these metals, thus facilitating their removal from the environment .

Chemical Synthesis

Intermediate in Organic Synthesis:

this compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize various sulfur-containing compounds that are essential in pharmaceuticals and agrochemicals .

Materials Science

Self-Assembled Monolayers (SAMs):

In materials science, this compound can be employed to form self-assembled monolayers on metal surfaces such as gold. These SAMs are crucial for developing nanoscale devices and sensors due to their ability to modify surface properties and enhance adhesion .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Methylpentane-1-thiol involves its thiol group, which is highly reactive. The sulfur atom in the thiol group can form bonds with various electrophiles, making it a versatile compound in chemical reactions. In biological systems, thiols can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function.

Comparison with Similar Compounds

1-Pentanethiol

Molecular Formula: C₅H₁₂S Molecular Weight: 104.21 g/mol CAS No.: 110-66-7 Key Differences:

- Structure : A straight-chain thiol with five carbons and a terminal -SH group.

- Reactivity : Lacks the branching present in 3-methylpentane-1-thiol, which may reduce steric hindrance in reactions.

- Applications: Used in polymer modification and as a flavoring agent. Thiols like 1-pentanethiol are known for strong odors and reactivity with oxidizing agents .

3-Methylpentane

Molecular Formula: C₆H₁₄ Molecular Weight: 86.18 g/mol CAS No.: 96-14-0 Key Differences:

3-Methyl-3-pentanol

Molecular Formula: C₆H₁₄O Molecular Weight: 102.17 g/mol CAS No.: 77-74-7 Key Differences:

3-Ethylpentanal

Molecular Formula: C₇H₁₄O Molecular Weight: 114.19 g/mol CAS No.: 39992-52-4 Key Differences:

- Functional Group : Aldehyde (-CHO) with a seven-carbon chain.

- Reactivity : Aldehydes undergo oxidation and nucleophilic addition, unlike thiols, which participate in disulfide bond formation .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | CAS No. | Key Applications/Properties |

|---|---|---|---|---|---|

| This compound | C₆H₁₄S | 118.24 | Thiol (-SH) | 1633-88-1 | Organic synthesis, odorants |

| 1-Pentanethiol | C₅H₁₂S | 104.21 | Thiol (-SH) | 110-66-7 | Polymer modification, flavoring |

| 3-Methylpentane | C₆H₁₄ | 86.18 | Alkane | 96-14-0 | Solvent, fuel additive |

| 3-Methyl-3-pentanol | C₆H₁₄O | 102.17 | Alcohol (-OH) | 77-74-7 | Intermediate in organic reactions |

| 3-Ethylpentanal | C₇H₁₄O | 114.19 | Aldehyde (-CHO) | 39992-52-4 | Flavoring, fragrance synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.